molecular formula C14H12FNO2 B2741949 Benzyl 3-amino-4-fluorobenzoate CAS No. 1307516-30-8

Benzyl 3-amino-4-fluorobenzoate

Cat. No.: B2741949
CAS No.: 1307516-30-8
M. Wt: 245.253
InChI Key: QDWCLHABHDGMFY-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol It is a derivative of benzoic acid, where the benzyl group is esterified with 3-amino-4-fluorobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-4-fluorobenzoate typically involves the esterification of 3-amino-4-fluorobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions. A common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-amino-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • Benzyl 4-amino-3-fluorobenzoate
  • Benzyl 3-amino-2-fluorobenzoate
  • Benzyl 3-amino-4-chlorobenzoate

Comparison: Benzyl 3-amino-4-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 4-position can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

benzyl 3-amino-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWCLHABHDGMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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